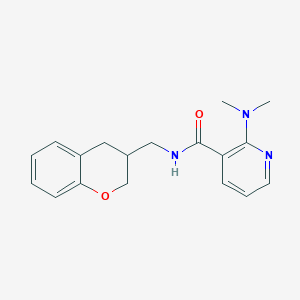
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(dimethylamino)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related chromene-based compounds involves multi-step chemical reactions, often starting from simple precursors to yield complex molecules with high specificity and yield. Studies on similar molecules highlight the use of specific reagents and conditions to achieve the desired structural features and functionalities. For instance, the synthesis of chromene derivatives typically employs condensation reactions, cyclization, and functional group transformations under controlled conditions (Wang et al., 2015).
Molecular Structure Analysis
X-ray crystallography is a common method for determining the molecular structure of chromene derivatives, providing detailed information on molecular geometry, bond lengths, and angles. The molecular structure of such compounds often reveals intricate networks of intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, which significantly influence the compound's stability and reactivity (Zhao & Zhou, 2009).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, including electrophilic substitutions, nucleophilic additions, and cycloadditions. Their reactivity is largely dependent on the electronic nature of the substituents and the structural framework of the chromene core. These compounds can participate in reactions yielding a wide range of products, useful in further synthetic applications or as biologically active molecules (Moustafa et al., 2018).
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for their application in material science and pharmaceutical research. These properties are determined through various analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in different solvents. The physical properties are influenced by the molecular structure, particularly the nature and position of substituents on the chromene ring (Shen et al., 2006).
Chemical Properties Analysis
The chemical properties of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(dimethylamino)nicotinamide and related compounds are characterized by their reactivity towards various chemical reagents, stability under different conditions, and the ability to form complexes with metals or other organic molecules. Spectroscopic methods, such as NMR, IR, and UV-Vis, are commonly used to study these properties and provide insights into the electronic structure and chemical environment of the molecules (Policarpo et al., 2019).
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(dimethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-21(2)17-15(7-5-9-19-17)18(22)20-11-13-10-14-6-3-4-8-16(14)23-12-13/h3-9,13H,10-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYARKFKOLADRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C(=O)NCC2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5662658.png)
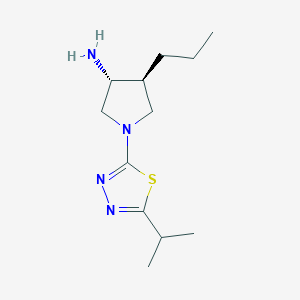
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5662672.png)
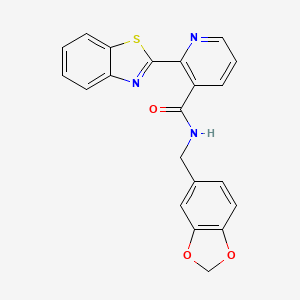
![(3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5662698.png)

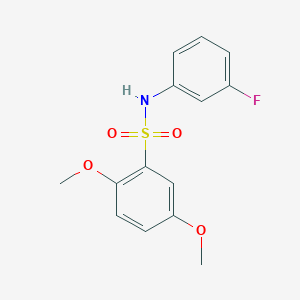
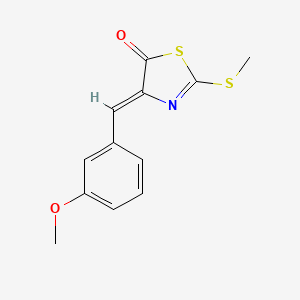
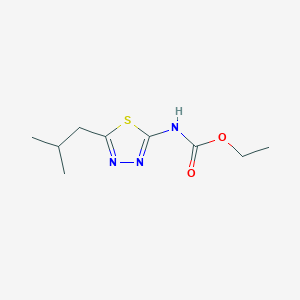
![3-[1-(cyclopropylsulfonyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5662731.png)
![4-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5662737.png)
![9-(1H-imidazol-4-ylmethyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5662744.png)
![ethyl 4-{3-[(benzylamino)carbonyl]phenoxy}piperidine-1-carboxylate](/img/structure/B5662747.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5662753.png)